molecular formula C20H22N2O2 B11519205 2-(2-Hydroxy-1-naphthyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(2-Hydroxy-1-naphthyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11519205
M. Wt: 322.4 g/mol
InChI Key: OFALMIUEAUUQFY-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-1-naphthyl)-5,7-dimethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound that features a naphthalene ring fused with a diazatricyclodecane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-1-naphthyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves the condensation of 2-hydroxy-1-naphthaldehyde with appropriate amines under controlled conditions. The reaction is often carried out in an anhydrous ethanol solution, with refluxing for several hours to ensure complete reaction . The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-1-naphthyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction can produce naphthylamines .

Scientific Research Applications

2-(2-Hydroxy-1-naphthyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-Hydroxy-1-naphthyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and diazatricyclodecane groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxy-1-naphthyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its fused diazatricyclodecane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(2-hydroxynaphthalen-1-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C20H22N2O2/c1-19-9-21-11-20(2,18(19)24)12-22(10-19)17(21)16-14-6-4-3-5-13(14)7-8-15(16)23/h3-8,17,23H,9-12H2,1-2H3

InChI Key

OFALMIUEAUUQFY-UHFFFAOYSA-N

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=C(C=CC5=CC=CC=C54)O)C

Origin of Product

United States

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